Isoxepac vs. Aspirin: Equivalent Anti-Inflammatory Efficacy with Significantly Fewer Adverse Effects in Rheumatoid Arthritis
In a double-blind, cross-over clinical study of 19 rheumatoid arthritis patients, Isoxepac (200 mg three times daily) and aspirin (1.2 g three times daily) demonstrated similar efficacy across multiple endpoints, but Isoxepac was associated with significantly fewer adverse effects [1]. This direct head-to-head comparison establishes that Isoxepac can achieve the same therapeutic benefit as a high-dose aspirin regimen while offering an improved tolerability profile.
| Evidence Dimension | Adverse effect incidence |
|---|---|
| Target Compound Data | Isoxepac 200 mg three times daily (600 mg/day) |
| Comparator Or Baseline | Aspirin 1.2 g three times daily (3.6 g/day) |
| Quantified Difference | Significantly fewer adverse effects (p < 0.05) |
| Conditions | Double-blind, cross-over trial in 19 patients with rheumatoid arthritis; 2–4 weeks treatment per arm |
Why This Matters
Procurement of Isoxepac over aspirin for inflammatory disease models is justified by its superior safety profile at doses that yield equivalent anti-inflammatory activity, reducing experimental attrition due to adverse events.
- [1] Gerlis, L. S., & Gumpel, J. M. (1981). Isoxepac in rheumatoid arthritis: a double-blind comparison with aspirin. Rheumatology and Rehabilitation, 20(1), 50–53. View Source
